

# (S)-2-propylcyclohexanone properties

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## Compound of Interest

Compound Name: *2-Propylcyclohexanone*

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An In-depth Technical Guide on the Core Properties of **(S)-2-propylcyclohexanone**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(S)-2-propylcyclohexanone** is a chiral cyclic ketone with potential applications in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its core properties, including its physicochemical and spectroscopic characteristics. An experimental protocol for its enantioselective synthesis is detailed, based on established methodologies for 2-alkylcyclohexanones. Furthermore, this guide summarizes the known biological activities of related cyclohexanone derivatives, highlighting potential areas of investigation for **(S)-2-propylcyclohexanone**. The information is structured to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

## Physicochemical and Spectroscopic Properties

The properties of **(S)-2-propylcyclohexanone** are summarized in the tables below. Data for the racemic mixture (**2-propylcyclohexanone**) are included for comparison where specific data for the (S)-enantiomer is not available.

## Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	140.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	(2S)-2-propylcyclohexan-1-one	<a href="#">[3]</a>
CAS Number	67113-13-7 ((S)-enantiomer), 94-65-5 (racemate)	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	198 °C (racemate)	<a href="#">[4]</a>
Density	0.91 g/cm <sup>3</sup> (racemate)	<a href="#">[4]</a>
Refractive Index	1.444 (racemate)	<a href="#">[4]</a>
Optical Rotation, [α] <sub>D</sub>	Data not available	

**Table 2: Spectroscopic Data for 2-Propylcyclohexanone (Racemic Mixture)**

Spectroscopy Type	Key Features	Source
<sup>1</sup> H NMR	Characteristic peaks for the propyl and cyclohexanone protons are observed.	<a href="#">[5]</a>
<sup>13</sup> C NMR	Spectra available, showing characteristic peaks for the carbonyl, propyl, and ring carbons.	<a href="#">[1]</a>
Infrared (IR)	Characteristic C=O stretching vibration around 1710 cm <sup>-1</sup> .	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Mass Spectrometry (MS)	Molecular ion peak corresponding to the molecular weight (m/z = 140.22).	<a href="#">[1]</a> <a href="#">[6]</a>

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (S)-**2-propylcyclohexanone** is not readily available in the reviewed literature, a robust enantioselective synthesis can be designed based on well-established methods for the  $\alpha$ -alkylation of cyclohexanones. The following protocol describes a plausible and efficient route.

## Enantioselective Synthesis of (S)-**2-propylcyclohexanone** via Chiral Auxiliary

This protocol is based on the use of a chiral amine to form a chiral imine intermediate, which then directs the stereoselective alkylation.

### Materials:

- Cyclohexanone
- (S)-(-)- $\alpha$ -Methylbenzylamine
- Toluene
- p-Toluenesulfonic acid (catalytic amount)
- Molecular sieves (4 Å)
- n-Propyl iodide
- Lithium diisopropylamide (LDA)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (1 M)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

- Silica gel for column chromatography

Procedure:

- Formation of the Chiral Imine:

- In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), (S)-(-)- $\alpha$ -methylbenzylamine (1.1 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.
- Add 4 Å molecular sieves to the flask.
- Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral imine.

- $\alpha$ -Alkylation:

- Dissolve the crude chiral imine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
- Slowly add a freshly prepared solution of LDA (1.1 eq) in THF to the imine solution and stir for 2 hours at -78 °C to form the corresponding lithiated enamine.
- Add n-propyl iodide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

- Hydrolysis:

- Quench the reaction by the slow addition of water.
- Add 1 M hydrochloric acid and stir vigorously for 4-6 hours at room temperature to hydrolyze the imine.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification:
  - Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure **(S)-2-propylcyclohexanone**.

## Biological Activity and Signaling Pathways

Specific studies on the biological activity of **(S)-2-propylcyclohexanone** are not extensively reported in the current literature. However, the broader class of cyclohexanone derivatives has been investigated for a variety of biological activities.

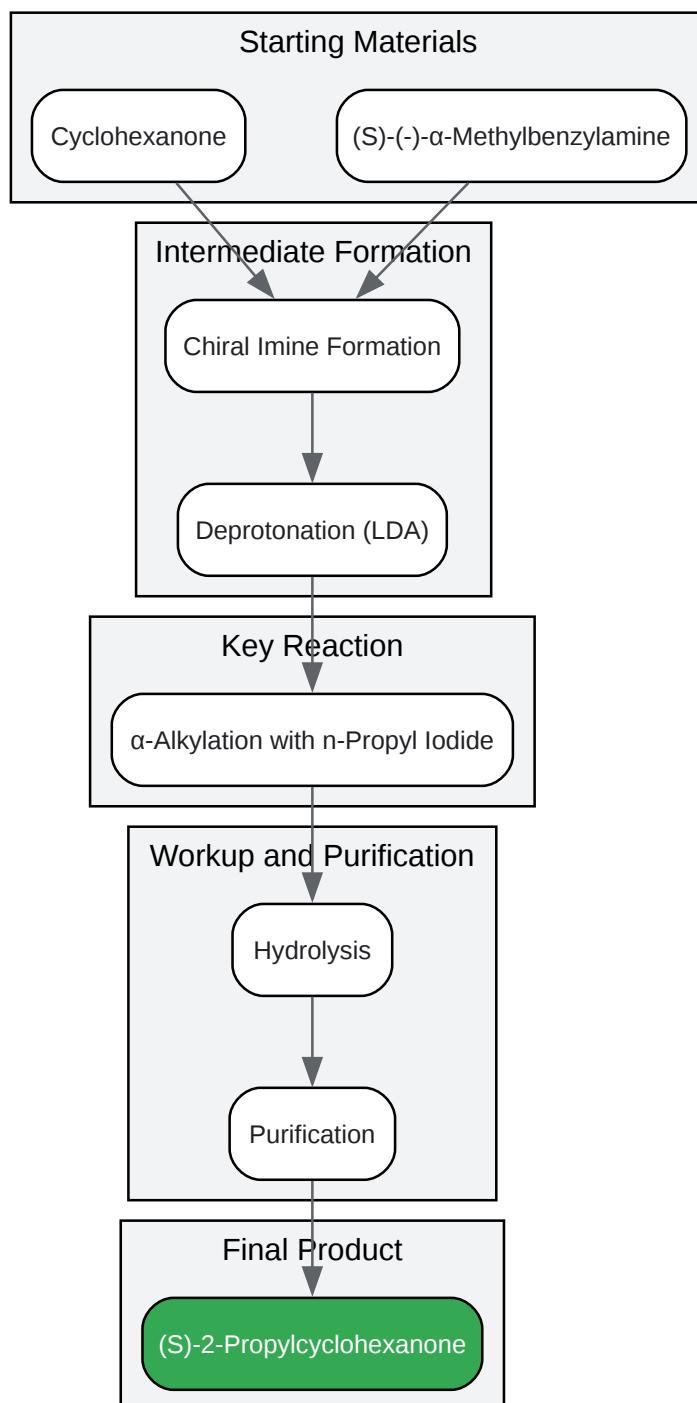
- **Neuroprotective Effects:** Certain  $\alpha,\beta$ -unsaturated carbonyl-based cyclohexanone derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the ability to inhibit amyloid- $\beta$  aggregation, suggesting potential applications in the treatment of Alzheimer's disease.<sup>[8]</sup>
- **Antimicrobial Activity:** Various cyclohexenone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.<sup>[9]</sup>
- **Anticancer Activity:** Some cyclohexanone-based compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.<sup>[10]</sup>

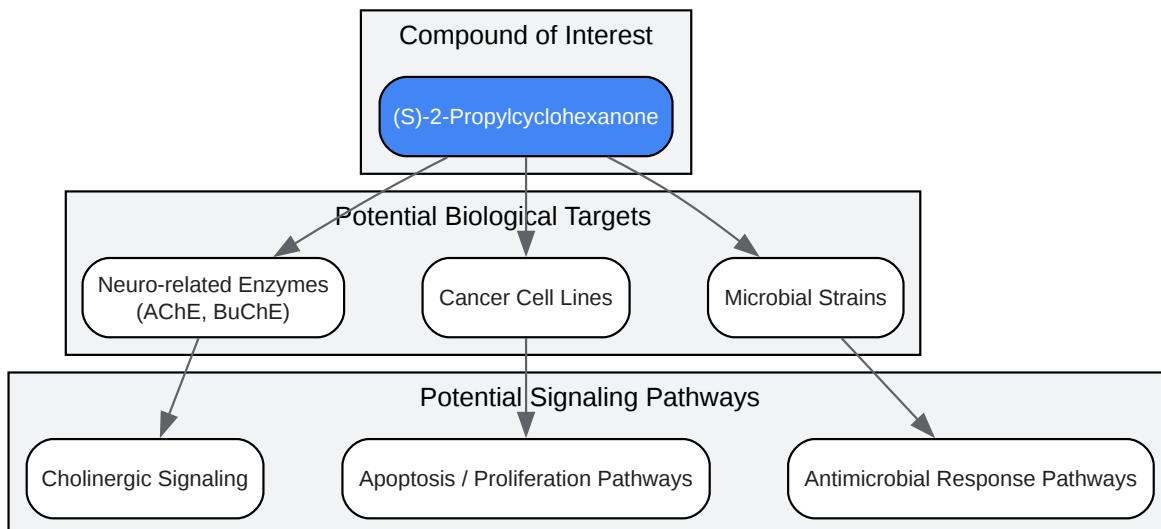
The specific contribution of the (S)-propyl substituent at the 2-position to the biological activity and its interaction with cellular signaling pathways remains an area for future investigation. The development of a reliable enantioselective synthesis, as outlined above, is a critical first step for such studies.

## Mandatory Visualizations

### Diagram 1: Generalized Synthetic Workflow

The following diagram illustrates the general workflow for the enantioselective synthesis of **(S)-2-propylcyclohexanone**.





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